molecular formula C21H24N6O B14091066 6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol

6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol

Cat. No.: B14091066
M. Wt: 376.5 g/mol
InChI Key: ORCMYIOXRFZWCU-UHFFFAOYSA-N
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Description

6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a propyl chain, and a pyrimidinyl-piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Phenyl and Propyl Groups: The phenyl and propyl groups can be introduced via Friedel-Crafts alkylation and acylation reactions, respectively.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, suitable solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core but different substituents.

    2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Another pyrimidine derivative with a piperazine moiety.

Uniqueness

6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

4-phenyl-5-propyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H24N6O/c1-2-7-17-18(16-8-4-3-5-9-16)24-21(25-19(17)28)27-14-12-26(13-15-27)20-22-10-6-11-23-20/h3-6,8-11H,2,7,12-15H2,1H3,(H,24,25,28)

InChI Key

ORCMYIOXRFZWCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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